molecular formula C12H9FN2O2 B2827566 2-(4-Fluoroanilino)nicotinic acid CAS No. 57978-51-5

2-(4-Fluoroanilino)nicotinic acid

Cat. No.: B2827566
CAS No.: 57978-51-5
M. Wt: 232.214
InChI Key: CUEJKLHNOMZKTP-UHFFFAOYSA-N
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Description

2-(4-Fluoroanilino)nicotinic acid is a chemical compound with the molecular formula C12H9FN2O2 . It has been the subject of extensive research in the scientific community due to its potential applications in various fields.


Synthesis Analysis

The synthesis of 2-anilino nicotinic acids derivatives, which includes this compound, has been reported in an environmentally friendly, solvent- and catalyst-free manner . This operationally simple and green procedure was applied to a selection of primary aromatic amines, giving rise to 23 derivatives of 2-anilino nicotinic acids in a very short reaction time (15–120 min) with good to excellent yield .

Scientific Research Applications

Receptor Interaction and Lipid Modulation

2-(4-Fluoroanilino)nicotinic acid, a derivative of nicotinic acid, may have implications in receptor-mediated biochemical pathways due to its structural similarity to nicotinic acid. Nicotinic acid is known to interact with specific receptors such as HM74 and GPR109A, predominantly expressed in adipose tissue, to mediate its anti-lipolytic effects by decreasing cyclic adenosine monophosphate (cAMP) levels. This interaction plays a significant role in lipid metabolism, potentially influencing the development of novel lipid-modifying therapies (S. Tunaru et al., 2003).

Herbicidal Activity

Nicotinic acid derivatives have shown potential in agricultural applications, particularly as herbicides. Derivatives structurally similar to this compound have been synthesized and demonstrated herbicidal activity against various plant species, suggesting a potential avenue for the development of new herbicidal agents based on nicotinic acid analogs (Chen Yu et al., 2021).

Atherosclerosis and Cardiovascular Diseases

Nicotinic acid and its analogs have been investigated for their role in inhibiting the progression of atherosclerosis independently of their lipid-modifying effects. By activating specific receptors on immune cells, such as GPR109A, these compounds can exert anti-inflammatory effects that contribute to the reduction of atherosclerosis progression, highlighting their potential in cardiovascular disease treatment and prevention (M. Lukasova et al., 2011).

Superoxide Dismutase Mimetics

Copper complexes of nicotinic acid and its analogs have been explored for their superoxide dismutase (SOD) mimetic activities. These complexes show potential therapeutic value in conditions associated with oxidative stress, suggesting that this compound derivatives could be utilized in the development of antioxidant therapies (Thummaruk Suksrichavalit et al., 2008).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluoroanilino)nicotinic acid is likely similar to that of niacin, also known as vitamin B3 . Niacin acts as a precursor to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in cellular metabolism . These coenzymes participate in redox reactions catalyzed by various enzymes, playing a vital role in energy production and other metabolic processes .

Mode of Action

This compound, like niacin, is expected to interact with its targets by being metabolized into NAD and NADP . These coenzymes act as electron donors or acceptors in redox reactions, facilitating various metabolic processes . Niacin also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving NAD and NADP. These coenzymes participate in numerous metabolic pathways, including glycolysis, the citric acid cycle, and the electron transport chain . They are essential for the production of ATP, the primary energy currency of the cell .

Pharmacokinetics

Niacin is readily absorbed and distributed throughout the body, and it’s metabolized primarily in the liver . Its bioavailability is generally high, although this can vary depending on the specific formulation and route of administration .

Result of Action

The molecular and cellular effects of this compound are likely to be similar to those of niacin, given their structural similarity. These effects include increased energy production, improved lipid metabolism, and potential neuroprotective effects . .

Action Environment

The action of this compound, like that of most drugs, can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other drugs or substances, and individual genetic factors. For example, the degradation of similar compounds, such as 4-fluoroaniline and 2,4-difluoroaniline, has been shown to be influenced by the specific microbial community present

Biochemical Analysis

Biochemical Properties

2-(4-Fluoroanilino)nicotinic acid, like its parent compound nicotinic acid, is likely to participate in biochemical reactions as a precursor to the coenzymes NAD and NADP . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Cellular Effects

While specific cellular effects of this compound are not well-documented, we can infer from the properties of nicotinic acid that it may influence cell function. Nicotinic acid and its derivatives have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is likely to exert its effects at the molecular level through its involvement in the synthesis of NAD and NADP, key coenzymes in numerous metabolic reactions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on related compounds suggest that the effects of such compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

This compound is likely involved in the metabolic pathways related to the synthesis of NAD and NADP, given its structural similarity to nicotinic acid . These pathways involve various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Studies on nicotinic acid suggest that it is transported into cells via specific transporters .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given its role as a precursor to NAD and NADP, it is likely to be found in areas of the cell where these coenzymes are synthesized or utilized .

Properties

IUPAC Name

2-(4-fluoroanilino)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEJKLHNOMZKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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